

Application Note: Determination of Oxine-copper Residues in Soil using HPLC-PDA

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Abstract

This application note details a robust and sensitive method for the quantitative determination of **Oxine-copper** in soil samples using High-Performance Liquid Chromatography with a Photodiode Array (HPLC-PDA) detector. The described protocol includes procedures for sample preparation, extraction, and chromatographic analysis. The method has been validated, demonstrating excellent linearity, recovery, and precision, making it suitable for routine environmental monitoring and residue analysis in agricultural soils.

Introduction

Oxine-copper, a broad-spectrum fungicide and bactericide, is widely used in agriculture to control various plant diseases. Its persistence and accumulation in soil can pose potential environmental risks. Therefore, a reliable and validated analytical method is crucial for monitoring its residue levels in soil. This document provides a detailed protocol for the extraction and quantification of **Oxine-copper** in soil by HPLC-PDA.

Experimental Protocols Reagents and Materials

- Acetonitrile (ACN): HPLC grade
- Sodium Hydroxide (NaOH): Analytical grade



- Magnesium Sulfate (MgSO₄): Anhydrous, analytical grade
- Primary Secondary Amine (PSA): for dispersive solid-phase extraction (d-SPE)
- Oxine-copper analytical standard: Purity ≥ 98%
- Deionized water
- Phosphate buffer
- 0.25 μm membrane filters

Instrumentation

- HPLC System: Waters e2695 series liquid chromatography system or equivalent, equipped with a PDA detector.
- Analytical Column: EclipseXDB-C18, 4.6 mm × 260 mm × 5 μm (Agilent) or equivalent.
- Centrifuge
- Vortex mixer
- Shaker

Standard Solution Preparation

- Stock Standard Solution (40 mg/L): Accurately weigh and dissolve an appropriate amount of Oxine-copper standard in acetonitrile. Store at -20°C.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve the desired concentrations for the calibration curve.
 Store at -20°C.

Sample Preparation and Extraction

- Weigh 10 g of the soil sample into a 100 mL centrifuge tube.
- Add 40 mL of acetonitrile and 4 mL of 2 mol/L sodium hydroxide solution to the tube.



- Shake the mixture vigorously for 30 minutes on a shaker.
- Centrifuge the extract for 5 minutes at 4500 rpm.
- Transfer a 1.5 mL aliquot of the supernatant into a 2.0 mL micro-centrifuge vial.
- Add 25 mg of PSA and 150 mg of anhydrous MgSO₄ to the vial for cleanup.
- Vortex the sample for 2 minutes and then centrifuge for 5 minutes at 4500 rpm.
- Filter the upper extract through a 0.25 μm membrane filter into an autosampler vial for HPLC analysis.

HPLC-PDA Conditions

Parameter	Setting
Column	EclipseXDB-C18, 4.6 mm × 260 mm × 5 μm
Mobile Phase	Acetonitrile : Aqueous Phosphate Buffer (40:60, v/v)
Flow Rate	0.4 mL/min
Injection Volume	20 μL
Column Temperature	Ambient
Detection Wavelength	250 nm

Data Presentation Method Validation Data

The performance of this method was validated for its linearity, recovery, and precision.

Table 1: Recovery and Precision of Oxine-copper in Soil



Fortification Level (mg/kg)	Mean Recovery (%)	Relative Standard Deviation (RSD) (%)
0.10	80.1 - 103.5	1.52 - 12.07
0.50	80.1 - 103.5	1.52 - 12.07
2.00	80.1 - 103.5	1.52 - 12.07

Table 2: Linearity and Limit of Quantification

Parameter	Value
Linearity (R²)	0.9996
Limit of Quantification (LOQ)	0.01 mg/kg

Another study reported a limit of quantification of 0.1 mg/kg for **Oxine-copper** in soil.[1][2]

Experimental Workflow

Caption: Experimental workflow for **Oxine-copper** analysis in soil.

Discussion

The presented HPLC-PDA method provides a reliable and sensitive approach for the determination of **Oxine-copper** residues in soil. The sample preparation procedure, involving extraction with acetonitrile and sodium hydroxide followed by a d-SPE cleanup with PSA and MgSO₄, is effective in removing interfering matrix components. The chromatographic conditions are optimized for the separation and detection of **Oxine-copper**.

The method validation data demonstrates good recovery rates and precision across different fortification levels, indicating the accuracy and reproducibility of the method. The low limit of quantification allows for the detection of trace levels of **Oxine-copper** in soil samples, making it suitable for environmental risk assessment and regulatory compliance monitoring.

Conclusion



This application note provides a comprehensive and validated HPLC-PDA method for the determination of **Oxine-copper** in soil. The detailed protocol and performance data will be valuable for researchers, scientists, and professionals involved in pesticide residue analysis and environmental monitoring.

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References

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